IP 24

Description

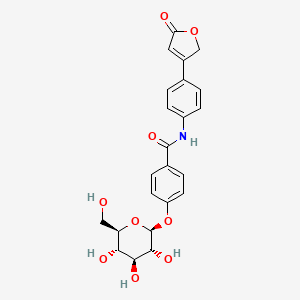

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58789-94-9 |

|---|---|

Molecular Formula |

C23H23NO9 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

N-[4-(5-oxo-2H-furan-3-yl)phenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |

InChI |

InChI=1S/C23H23NO9/c25-10-17-19(27)20(28)21(29)23(33-17)32-16-7-3-13(4-8-16)22(30)24-15-5-1-12(2-6-15)14-9-18(26)31-11-14/h1-9,17,19-21,23,25,27-29H,10-11H2,(H,24,30)/t17-,19-,20+,21-,23-/m1/s1 |

InChI Key |

LIOKFWILDPMTCZ-OXUVVOBNSA-N |

SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

Other CAS No. |

58789-94-9 |

Synonyms |

IP 24 IP-24 N-(4-(2,5-dihydro-5-oxo-3-furanyl)phenyl)-4-(beta-D-glucopyranosyloxy)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of Interleukin-24 in Rheumatoid Arthritis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the function of Interleukin-24 (IL-24) in the pathogenesis of rheumatoid arthritis (RA) and other autoimmune diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature on IL-24's signaling pathways, its quantitative presence in RA, and its cellular effects, offering a comprehensive resource for advancing therapeutic strategies.

Introduction: The Enigmatic Nature of IL-24 in Autoimmunity

Interleukin-24, a member of the IL-10 cytokine family, presents a complex and often contradictory role in the landscape of autoimmune diseases.[1] While initially identified for its tumor-suppressing properties, its function in chronic inflammatory conditions such as rheumatoid arthritis is multifaceted, exhibiting both pro-inflammatory and potential anti-inflammatory or regulatory effects. This duality makes IL-24 a compelling, albeit challenging, target for therapeutic intervention. In the context of RA, a chronic autoimmune disorder characterized by synovial inflammation and joint destruction, IL-24 has been found to be upregulated in the inflamed joints, suggesting its active participation in the disease process.

Quantitative Analysis of IL-24 in Rheumatoid Arthritis

Elevated levels of IL-24 are a notable feature in patients with rheumatoid arthritis. Studies have demonstrated a significant increase in IL-24 concentrations in both the plasma and synovial fluid of individuals with RA compared to those with osteoarthritis, a degenerative joint disease. This heightened expression at the site of inflammation underscores its potential involvement in the local pathological processes of RA.

Table 1: IL-24 Concentration in Rheumatoid Arthritis Patients vs. Controls

| Biomarker | Sample Type | Patient Group | Concentration (pg/mL) | Control Group | Concentration (pg/mL) | p-value | Reference |

| IL-24 | Plasma | Rheumatoid Arthritis | Increased | Osteoarthritis | Lower | <0.05 | [2] |

| IL-24 | Synovial Fluid | Rheumatoid Arthritis | Increased | Osteoarthritis | Lower | <0.05 | [2] |

| IL-6 | Synovial Fluid | Rheumatoid Arthritis | 2516.5 (median) | Osteoarthritis | 138.0 (median) | <0.0001 | [3] |

| TNF-α | Serum | Rheumatoid Arthritis | 0.48 (median) | Healthy Controls | Not Detected | N/A | [4] |

| IL-1β | Synovial Fluid | Rheumatoid Arthritis | 130.3 (mean) | Osteoarthritis | 27.8 (mean) | <0.05 | [5] |

Table 2: Cellular Effects of IL-24 on Synovial Fibroblasts

| Cellular Process | Cell Type | IL-24 Effect | Quantitative Measure | Control | p-value | Reference |

| Cytokine Production | Synovial Fluid Mononuclear Cells | Increased MCP-1 secretion | Correlation observed | Untreated | N/A | [2] |

| Proliferation | Rheumatoid Arthritis Synovial Fibroblasts | IL-1β (a downstream effector of inflammatory cascades potentially involving IL-24) stimulates proliferation | Data on direct IL-24 effect needed | Untreated | N/A | |

| Migration | Rheumatoid Arthritis Synovial Fibroblasts | Pro-inflammatory cytokines (e.g., IL-21, TNF-α) induce migration | Data on direct IL-24 effect needed | Untreated | N/A | [6] |

IL-24 Signaling Pathways in Immune Cells

IL-24 exerts its diverse biological effects through two primary signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (p38 MAPK) pathway. The engagement of these pathways is dependent on the cellular context and the specific IL-24 receptor complexes expressed on the cell surface. IL-24 binds to two distinct heterodimeric receptor complexes: IL-20RA/IL-20RB and IL-22RA1/IL-20RB.

The Canonical JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines. Upon IL-24 binding to its receptor complex, associated Janus kinases (JAKs), including JAK1, JAK2, JAK3, and TYK2, are activated.[7][8] These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] STAT1 and STAT3 are the primary STATs activated by IL-24 signaling.[7] Once phosphorylated, STATs dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in inflammation, proliferation, and apoptosis.[8]

References

- 1. A protocol for the culture and isolation of murine synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Culture of Primary Synovial Macrophages and Fibroblasts from Murine Arthritis Tissue [jove.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scielo.br [scielo.br]

- 8. Hyaluronidase treatment of synovial fluid is required for accurate detection of inflammatory cells and soluble mediators - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Interleukin-24 in Tumor Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene-7 (mda-7), is a unique member of the IL-10 cytokine family that exhibits potent, cancer-specific pro-apoptotic activity. Unlike conventional therapies, IL-24 induces apoptosis in a broad spectrum of tumor cells while leaving normal cells unharmed. This remarkable tumor-specific killing effect has positioned IL-24 as a promising candidate for cancer gene therapy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying IL-24-induced apoptosis in tumor cells, with a focus on the intricate signaling pathways, supporting quantitative data, and detailed experimental protocols for its study.

Introduction to IL-24

IL-24 is a pleiotropic cytokine with diverse biological functions, including roles in inflammation, angiogenesis, and immunity. However, its most compelling attribute for oncology is its ability to selectively trigger programmed cell death, or apoptosis, in cancer cells. This effect is observed whether IL-24 is delivered via gene therapy vectors (e.g., adenoviral vectors) or as a recombinant protein. The multifaceted anti-tumor activities of IL-24 also include the inhibition of tumor growth, invasion, and metastasis, as well as a "bystander" anti-tumor effect.

Mechanisms of IL-24-Induced Apoptosis in Tumor Cells

IL-24 orchestrates tumor cell apoptosis through a complex network of both receptor-dependent and receptor-independent signaling pathways. These pathways converge on the activation of the cellular machinery responsible for programmed cell death.

Receptor-Dependent Signaling

IL-24 can bind to two heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2. While these receptors are expressed in specific normal tissues, they are more widely found on various cancer cells. However, research indicates that the canonical JAK/STAT signaling pathway, typically activated by cytokine receptor binding, is not the primary driver of IL-24-induced apoptosis in many cancer cell lines. Instead, other downstream pathways play a more critical role.

One of the key receptor-mediated, yet JAK/STAT-independent, pathways involves the sustained activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). This activation contributes significantly to the pro-apoptotic effects of IL-24.

Receptor-Independent Signaling: The Central Role of Endoplasmic Reticulum (ER) Stress

A predominant mechanism by which IL-24 induces cancer-specific apoptosis is through the induction of endoplasmic reticulum (ER) stress. This can occur through both secreted and intracellular forms of IL-24. IL-24 has been shown to interact with chaperone proteins within the ER, such as BiP (Binding immunoglobulin protein) and the sigma 1 receptor (σ1R), leading to a disruption of ER homeostasis.

The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which involves three main sensor proteins:

-

PERK (PKR-like endoplasmic reticulum kinase): IL-24 activates PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general inhibition of protein translation but selectively enhances the translation of certain pro-apoptotic factors, including ATF4 and CHOP (C/EBP homologous protein).

-

PKR (Protein Kinase R): IL-24 can also induce apoptosis through the activation of PKR, a key sensor of cellular stress.

-

IRE1 (Inositol-requiring enzyme 1): While less emphasized in the context of IL-24, IRE1 is another major arm of the UPR that can contribute to apoptosis signaling.

The sustained activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP axis, ultimately pushes the cell towards apoptosis.

Modulation of Bcl-2 Family Proteins

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. IL-24 has been shown to shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2. This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Caspase Activation

The signaling pathways initiated by IL-24 ultimately converge on the activation of caspases, a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9 in the intrinsic pathway) leads to a cascade that activates executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have demonstrated a significant increase in caspase-3 activity and PARP cleavage in tumor cells following IL-24 treatment.

Quantitative Data on IL-24-Induced Apoptosis

The pro-apoptotic efficacy of IL-24 has been quantified in numerous studies across various cancer cell lines. The data presented below summarizes key findings.

| Cancer Type | Cell Line | Treatment | Apoptosis Rate (%) | Key Findings |

| Melanoma | MeWo | Ad-IL-24 | 10.7 ± 1.4 | IL-24 induces apoptosis in TMZ-resistant melanoma cells.[1] |

| Melanoma | SK-MEL-28 | Ad-IL-24 | 8.1 ± 0.4 | IL-24 overcomes temozolomide resistance.[1] |

| Glioblastoma | U87 | Ad/IL-24 (MOI 5) | 11.05 ± 0.89 (early apoptotic) | IL-24 induces apoptosis and cell cycle arrest. |

| Hepatocellular Carcinoma | HepG2 | IL-24 plasmid | 19.8 ± 4.6 | Overexpression of IL-24 induces significant apoptosis.[2] |

| Hepatocellular Carcinoma | HepG2 | Modified SP.RGD.IL-24 | 27.5 ± 4.8 | RGD-modified IL-24 shows enhanced apoptotic induction.[2] |

Table 1: Quantitative Analysis of IL-24-Induced Apoptosis in Various Cancer Cell Lines.

| Cancer Type | Cell Line | Treatment | Change in Bax/Bcl-2 Ratio |

| Breast Cancer | Not specified | Ad.mda-7 | Significantly higher |

| Prostate Cancer | PC3 | Bcl-2/Bcl-xL antisense | Altered levels of Bax, Bad, Bak, Mcl-1 |

Table 2: Modulation of Bcl-2 Family Proteins by IL-24.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate IL-24-induced apoptosis.

Induction of IL-24 Expression

Adenoviral Vector Transduction:

-

Culture target tumor cells to 70-80% confluency.

-

Infect cells with a replication-incompetent adenoviral vector expressing IL-24 (Ad-IL-24) at a multiplicity of infection (MOI) optimized for the specific cell line (e.g., 50-150 pfu/cell). An adenovirus expressing a reporter gene like luciferase (Ad-luc) should be used as a control.[1]

-

Incubate the cells with the virus in a minimal volume of serum-free medium for 1-2 hours at 37°C to allow for viral attachment.

-

Add complete growth medium and incubate for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: After treatment with IL-24, harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Caspase-3/7 Activity

The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for quantifying caspase-3 and -7 activity.

Protocol:

-

Cell Plating: Seed cells in a white-walled 96-well plate and treat with IL-24 as required. Include untreated cells as a negative control.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

Protocol:

-

Lysate Preparation: After IL-24 treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Cleaved Caspase-3 (Asp175)

-

Cleaved PARP (Asp214)

-

Bax

-

Bcl-2

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

GRP78/BiP

-

CHOP

-

β-actin (as a loading control)

-

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Interleukin-24 stands out as a potent and selective inducer of apoptosis in a wide array of tumor cells. Its ability to engage multiple, redundant pro-apoptotic signaling pathways, particularly through the induction of ER stress and modulation of the Bcl-2 protein family, makes it a robust agent for cancer therapy. The cancer-specific nature of its action minimizes the potential for off-target toxicity, a significant advantage over conventional chemotherapeutics. A thorough understanding of the molecular mechanisms and the availability of reliable experimental protocols, as detailed in this guide, are crucial for the continued development and optimization of IL-24-based cancer therapies. Further research into the intricate crosstalk between the various signaling pathways activated by IL-24 will undoubtedly unveil new therapeutic opportunities and enhance our ability to harness this unique cytokine in the fight against cancer.

References

The Multifaceted Anti-Melanoma Mechanism of Interleukin-24: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate mechanisms by which Interleukin-24 (IL-24), a promising anti-cancer cytokine, exerts its tumor-suppressive effects on melanoma. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the signaling pathways, cellular responses, and therapeutic potential of IL-24, offering a valuable resource for the oncology research community.

Interleukin-24, also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 family of cytokines.[1] Its expression is notably decreased during the progression of melanocytes to melanoma, underscoring its role as a putative tumor suppressor.[1][2] Ectopic expression or external application of IL-24 has been shown to selectively induce programmed cell death (apoptosis) in a wide array of human cancers, including melanoma, while leaving normal cells unharmed.[3] This cancer-specific targeting is a cornerstone of its therapeutic appeal.

This guide synthesizes the current understanding of IL-24's mechanism of action, focusing on its multi-pronged attack on melanoma cells, which includes the induction of apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.

Key Anti-Tumorigenic Functions of IL-24 in Melanoma

Interleukin-24 orchestrates a complex anti-cancer response through various mechanisms:

-

Induction of Cancer-Specific Apoptosis: A hallmark of IL-24's activity is its ability to selectively trigger apoptosis in melanoma cells.[3] This process is mediated through the engagement of its receptors, IL-20R1/IL-20R2 and IL-22R1/IL-20R2, leading to the activation of downstream signaling cascades.[1][4]

-

Inhibition of Angiogenesis: IL-24 exhibits potent anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[3] It can inhibit the differentiation of endothelial cells and block the activity of key pro-angiogenic factors like VEGF and TGF-α.[2]

-

"Bystander" Antitumor Activity: A fascinating aspect of IL-24 is its "bystander" effect. Secreted IL-24 from transduced tumor cells can induce apoptosis in neighboring, non-transduced cancer cells, amplifying its therapeutic reach.[1][3]

-

Inhibition of Metastasis: IL-24 has been shown to impede the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) and focal adhesion kinase (FAK).[5]

Signaling Pathways Activated by IL-24

The anti-melanoma effects of IL-24 are mediated by a network of intracellular signaling pathways. While the precise mechanisms can be cell-type dependent, several key pathways have been identified:

-

Endoplasmic Reticulum (ER) Stress: IL-24 is a potent inducer of ER stress in cancer cells.[1][2] This is a critical component of its apoptotic mechanism. The accumulation of unfolded proteins triggers the unfolded protein response (UPR), which, when prolonged and severe, leads to apoptosis. IL-24 has been shown to induce ER stress markers such as BiP/GRP78 and GRP94.

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway plays a significant role in IL-24-mediated apoptosis in melanoma cells.[3][6] Activation of p38 MAPK can lead to the coordinated overexpression of the Growth Arrest and DNA Damage-inducible (GADD) family of genes, pushing the cell towards apoptosis.[3][6]

-

JAK/STAT Pathway: While IL-24 can signal through the canonical JAK/STAT pathway upon binding to its receptors, leading to the phosphorylation and nuclear translocation of STAT3, some studies suggest that its apoptotic effects in melanoma can be independent of STAT3 activation.[1][3][7][8] This indicates the existence of alternative, STAT3-independent signaling routes for inducing cell death.

-

Ceramide Production: The induction of ceramide, a pro-apoptotic lipid, contributes to ER stress-induced apoptosis in cancer cells treated with IL-24.[1][2]

Quantitative Data on IL-24 Efficacy

The following table summarizes quantitative data from various studies, highlighting the efficacy of IL-24 in melanoma models.

| Parameter | Cell Line(s) | Treatment | Result | Reference |

| Cell Viability | A375 | IL-24-CN (a fusion protein) | Dose-dependent decrease in cell viability over 72 hours. | [9] |

| Apoptosis | Human melanoma cells | Ad.mda-7 (adenovirus expressing IL-24) | Time- and dose-dependent increase in apoptosis. | [6] |

| Gene Expression | Human melanoma cells | Ad.mda-7 | Increased mRNA and protein expression of GADD family genes. | [3][6] |

| MGMT Expression | SK-MEL-28 | IL-24 | Dose-dependent inhibition of O6-methylguanine-DNA methyltransferase (MGMT) protein. | [10] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and building upon existing research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Melanoma cells (e.g., A375) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of IL-24 or control vehicle for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated and untreated melanoma cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., GADD153, BiP/GRP78, p-p38, total p38, MGMT).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Human melanoma cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Treatment with an agent delivering IL-24 (e.g., Ad.mda-7) is administered, often via intratumoral injection.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for apoptosis markers).[3]

Visualizing the Mechanisms

To better illustrate the complex interactions, the following diagrams depict key signaling pathways and experimental workflows.

Caption: IL-24 Signaling Pathways in Melanoma Cells.

Caption: In Vitro Experimental Workflow for IL-24 Studies.

Caption: Logical Relationship of IL-24's Anti-Tumor Effects.

Conclusion and Future Directions

Interleukin-24 has emerged as a potent and selective anti-cancer agent with a complex and multifaceted mechanism of action against melanoma. Its ability to induce apoptosis, inhibit angiogenesis, and exert a bystander effect makes it an attractive candidate for cancer therapy. Further research is warranted to fully elucidate the intricate signaling networks regulated by IL-24 and to optimize its therapeutic delivery and efficacy in clinical settings. The development of IL-24-based therapies, potentially in combination with other treatments like chemotherapy or immunotherapy, holds significant promise for improving outcomes for patients with melanoma.[10]

References

- 1. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Melanoma differentiation associated gene-7/interleukin-24 (mda-7/IL-24): novel gene therapeutic for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Interleukin 24: Signal Transduction Pathways [mdpi.com]

- 8. Interleukin 24: Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IL-24 overcomes TMZ-resistance and enhances cell death by downregulation of MGMT in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

IL-24/mda-7: A Comprehensive Technical Guide to a Potent Tumor Suppressor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene-7 (mda-7), is a unique member of the IL-10 cytokine family that exhibits potent, cancer-specific tumor suppressor activities. Discovered through subtraction hybridization in terminally differentiating melanoma cells, mda-7/IL-24 has been shown to induce apoptosis and toxic autophagy in a broad spectrum of cancer cells while sparing normal cells.[1][2][3][4] Its multifaceted anti-cancer properties, including the inhibition of angiogenesis, modulation of the immune system, and a potent "bystander" effect, have positioned it as a promising candidate for cancer gene therapy.[1][4] This technical guide provides an in-depth overview of the core biology of IL-24/mda-7, its signaling pathways, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols relevant to its study and application.

Introduction to IL-24/mda-7

The mda-7 gene was first identified in a human melanoma cell line undergoing induced terminal differentiation.[2] Subsequent characterization revealed it encodes a secreted protein with cytokine-like properties, leading to its designation as IL-24. It belongs to the IL-10 family of cytokines, located on chromosome 1q32-33.[3] While its physiological role at endogenous levels appears to be related to immune regulation and inflammation, supraphysiological expression, typically achieved through gene therapy vectors like adenovirus (Ad-mda-7), triggers potent and selective anti-cancer effects.[3][4] A significant feature of IL-24/mda-7 is its ability to induce cancer-specific cell death across a wide range of tumor types, a characteristic that has been demonstrated in vitro, in preclinical animal models, and in a Phase I clinical trial in patients with advanced cancers.[2][4]

Mechanisms of Action and Signaling Pathways

IL-24/mda-7 exerts its tumor-suppressive functions through a complex network of signaling pathways, leading to apoptosis, toxic autophagy, and inhibition of metastasis and angiogenesis.

Receptor Binding and Initial Signaling

Secreted IL-24/mda-7 can bind to two distinct heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[5] This binding activates the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT1 and STAT3. However, the cancer-specific apoptotic effects of IL-24/mda-7 are largely considered to be independent of this canonical JAK/STAT signaling cascade.

Induction of Apoptosis

The primary mechanism of IL-24/mda-7's anti-cancer activity is the induction of apoptosis, which occurs through both intrinsic and extrinsic pathways.

-

Endoplasmic Reticulum (ER) Stress: A key event in IL-24/mda-7-mediated apoptosis is the induction of ER stress.[6] Ectopically expressed IL-24/mda-7 protein accumulates in the ER and Golgi apparatus of cancer cells, triggering the Unfolded Protein Response (UPR).[2][7] This leads to the activation of several pro-apoptotic pathways, including the phosphorylation of p38 MAPK and eukaryotic translation initiation factor 2α (eIF2α).

-

Mitochondrial Pathway: IL-24/mda-7 modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic members (like Bax and Bak) to anti-apoptotic members (like Bcl-2 and Bcl-xL), which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[8]

-

Death Receptor Pathway: IL-24/mda-7 can upregulate the Fas/FasL signaling pathway, contributing to the extrinsic apoptotic cascade.

-

PKR Activation: The double-stranded RNA-dependent protein kinase (PKR) pathway can also be activated by Ad-mda-7, leading to the phosphorylation of downstream targets that contribute to apoptosis.

Caption: IL-24/mda-7 induced apoptosis signaling pathways.

Induction of Toxic Autophagy

In addition to apoptosis, IL-24/mda-7 can induce a form of cell death known as toxic autophagy. This process is also linked to ER stress and the generation of reactive oxygen species (ROS). A key pathway involves the downregulation of miR-221, which leads to the upregulation of Beclin-1, a critical protein in the initiation of autophagy.[3][9]

Caption: IL-24/mda-7 induced toxic autophagy pathway.

Anti-Angiogenic and Anti-Metastatic Effects

IL-24/mda-7 has been shown to inhibit angiogenesis by downregulating pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[10] It also suppresses invasion and metastasis by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and inhibiting the PI3K/Akt and FAK signaling pathways.

Quantitative Data on Anti-Cancer Efficacy

The anti-tumor effects of IL-24/mda-7 have been quantified in numerous preclinical studies and a Phase I clinical trial.

In Vitro Cytotoxicity

The cytotoxic effects of Ad-mda-7 are often measured by IC50 values (the concentration of an agent that inhibits cell growth by 50%). While specific IC50 values for Ad-mda-7 (typically measured in terms of multiplicity of infection, MOI) are highly dependent on the cancer cell line and experimental conditions, studies have consistently shown its potent activity against a wide range of cancers.

| Cell Line | Cancer Type | Reported Effect | Reference |

| MCF-7 | Breast Cancer | Significant growth inhibition and apoptosis | [8] |

| MDA-MB-231 | Breast Cancer | Induction of apoptosis | [11] |

| A549 | Lung Cancer | Apoptosis induction | [10] |

| HepG2 | Hepatocellular Carcinoma | Growth suppression and apoptosis | [12] |

| SMMC7721 | Hepatocellular Carcinoma | Enhanced apoptosis with cisplatin | [13] |

| MKN45 | Gastric Cancer | Significant killing effect | [12] |

| DU-145 | Prostate Cancer | Induction of apoptosis | [10] |

| U87 | Glioblastoma | Apoptosis induction | [10] |

| SK-MEL-28 | Melanoma | Growth inhibition | [10] |

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models in immunocompromised mice have demonstrated significant tumor growth inhibition following Ad-mda-7 treatment.

| Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| MCF-7 Breast Cancer Xenograft | Intratumoral injection of 1 x 10^8 pfu/injection, weekly for 3 weeks | Statistically significant (P < 0.01) suppression of tumor development | [8] |

| HepG2 Hepatocellular Carcinoma Xenograft | Intratumoral injection | Significant inhibition of tumor growth | [14] |

| 4T1 Breast Cancer Xenograft | 50 mg/kg citral (inducer of apoptosis) | 50% smaller tumor size than control after 2 weeks (P < 0.01) | [11] |

| TRAMP-C2 Prostate Cancer Model | Combination of Ad.mda-7 and Ad.sgrp170 | More efficient tumor growth inhibition than either agent alone | [4] |

Clinical Trial Data (INGN 241)

A Phase I clinical trial of intratumoral injection of Ad-mda-7 (INGN 241) was conducted in patients with advanced solid tumors.

| Parameter | Result | Reference |

| Safety | Well-tolerated with limited toxicity | [15] |

| Clinical Activity | Evidence of clinical activity in 44% of lesions with a repeat injection schedule | [5] |

| Biological Activity | Induction of apoptosis in a large percentage of tumor volume | [5] |

| "Bystander" Effect | Detectable MDA-7/IL-24 protein and increased apoptosis centimeters from the injection site | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of IL-24/mda-7.

Adenovirus (Ad-mda-7) Production and Titration

Caption: Workflow for Ad-mda-7 production and titration.

Protocol:

-

Recombinant Adenoviral Plasmid Construction: The mda-7 cDNA is subcloned into a shuttle vector (e.g., pAdTrack-CMV). The resultant plasmid is linearized and co-transformed with an adenoviral backbone plasmid (e.g., pAdEasy-1) into E. coli BJ5183 cells for homologous recombination. Recombinant adenoviral plasmids are selected and verified.

-

Adenovirus Packaging and Amplification: The recombinant adenoviral plasmid is linearized and transfected into a packaging cell line, such as HEK293 cells. After 7-10 days, the cells are harvested, and the virus is released by freeze-thaw cycles. The crude viral lysate is used to infect larger cultures of HEK293 cells for amplification.

-

Purification: The amplified virus is purified from the cell lysate using cesium chloride (CsCl) density gradient ultracentrifugation.

-

Titration: The concentration of infectious viral particles (plaque-forming units per milliliter, pfu/mL) is determined by a plaque assay on HEK293 cells. Alternatively, the 50% tissue culture infective dose (TCID50) assay can be used.[12]

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with different multiplicities of infection (MOIs) of Ad-mda-7 or a control adenovirus (e.g., Ad-GFP). Include untreated control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][16]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[16]

Apoptosis Detection (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with Ad-mda-7 or a control virus for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][17]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Detection (LC3 Western Blot)

-

Protein Extraction: Treat cells with Ad-mda-7 and lyse the cells at different time points to extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody against LC3, followed by a secondary HRP-conjugated antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.[2]

In Vivo Xenograft Model

-

Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) and resuspend them in a suitable medium, often mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a certain size (e.g., 100-150 mm³), begin intratumoral injections of Ad-mda-7 or a control virus at a specified dose and schedule.[8]

-

Data Collection: Continue to measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Conclusion and Future Directions

IL-24/mda-7 stands out as a tumor suppressor gene with significant therapeutic potential due to its ability to selectively induce cell death in a wide array of cancer cells. Its multifaceted mechanism of action, targeting apoptosis, autophagy, angiogenesis, and metastasis, makes it a robust anti-cancer agent. Preclinical and early clinical data have demonstrated its safety and efficacy. Future research will likely focus on optimizing delivery systems for systemic administration, exploring combination therapies with chemotherapy, radiation, and immunotherapy to enhance its therapeutic index, and further elucidating the molecular intricacies of its cancer-specific killing activity. The continued investigation of IL-24/mda-7 holds great promise for the development of novel and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. The cancer growth suppressor gene mda-7 selectively induces apoptosis in human breast cancer cells and inhibits tumor growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genemedi.net [genemedi.net]

- 10. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The investigation of the death-inducing potency of a recombinant Adenovector expressing Mda-7-tlyp-1 on different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancement of tumor cell death by combining cisplatin with an oncolytic adenovirus carrying MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recombinant adenovirus vector-mediated human MDA-7 gene transfection suppresses hepatocellular carcinoma growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ad-MDA-7; INGN 241: a review of preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Functions of Interleukin-24: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene-7 (MDA-7), is a pleiotropic cytokine belonging to the IL-10 family.[1] Initially identified for its potent tumor-suppressing capabilities, IL-24 exhibits a remarkable range of immunomodulatory functions that position it as a molecule of significant interest for therapeutic development.[2] It plays a complex role in regulating immune responses, tissue homeostasis, host defense, and inflammation, acting on both immune and non-immune cells.[3][4] This document provides an in-depth technical overview of the core immunomodulatory functions of IL-24, its signaling pathways, its effects on various immune cell lineages, and its dual role in cancer and autoimmune diseases. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.

Interleukin-24 Signaling Pathways

IL-24 exerts its diverse biological effects through both canonical, receptor-dependent pathways and non-canonical, receptor-independent mechanisms. The signaling cascade initiated is highly context-dependent, varying with cell type and the local cytokine milieu.

Canonical Receptor-Dependent Signaling

Under normal physiological conditions, IL-24 functions as a typical cytokine by binding to two distinct heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[5][6] This interaction primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon ligand binding, receptor-associated JAKs (specifically JAK1 and Tyk2) are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT1 and STAT3 transcription factors.[1][7] This pathway is crucial for IL-24's role in inflammation and tissue homeostasis, particularly in non-hematopoietic tissues like the skin and lungs.[5]

Non-Canonical Signaling in Cancer Cells

At supra-physiological concentrations, or when expressed intracellularly via gene therapy vectors, IL-24 induces apoptosis specifically in cancer cells, largely independent of its cell surface receptors and the JAK/STAT pathway.[8][9] This cancer-selective toxicity is mediated by a network of interconnected stress-response pathways.

-

Endoplasmic Reticulum (ER) Stress: IL-24 can interact with the Sigma 1 Receptor (σ1R), an ER chaperone protein.[9][10] This interaction triggers a cascade of events including the release of calcium from the ER, generation of reactive oxygen species (ROS), and activation of the unfolded protein response (UPR).[8][11]

-

p38 MAPK Activation: IL-24 induces sustained activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which contributes to apoptosis and also stabilizes IL-24's own mRNA, creating a positive feedback loop.[9][10][12]

-

Toxic Autophagy: The ER stress and ROS production can lead to toxic autophagy, a form of cell death.[11] This process is mediated by the upregulation of Beclin-1.[13]

-

Ceramide Production: The induction of ceramide production contributes significantly to ER stress-induced apoptosis in cancer cells.[11]

Effects on Immune Cell Populations

IL-24 exerts distinct and often contrasting effects on various immune cells, highlighting its role as a master regulator of immune responses.

T Lymphocytes

The effect of IL-24 on T cells is notably dose-dependent.[14][15]

-

Low Concentrations (<10 ng/mL): At lower concentrations, IL-24 can be immunosuppressive. It has been shown to dampen CD4+ T cell proliferation and limit the expression of IFN-γ and IL-17A from Th1 and Th17 cells, respectively.[6][14] This suggests a role in preventing excessive T-cell responses and maintaining homeostasis.

-

High Concentrations (>100 ng/mL): In contrast, higher concentrations of IL-24 promote T-cell activation. It enhances both CD4+ and CD8+ T cell proliferation and function, increasing the frequency of Th1/Th17 cells and boosting the cytotoxic activity of CD8+ T cells through elevated perforin and granzyme B expression.[14][15] This pro-inflammatory, anti-tumor activity is critical for its efficacy in cancer immunotherapy.[16]

Macrophages

IL-24 is a key player in macrophage polarization. It is expressed by macrophages following stimulation with LPS or IL-4.[6][17] Crucially, IL-24 synergizes with IL-4 to drive the polarization of anti-inflammatory M2 macrophages.[4][6] This is achieved by inhibiting the negative regulators SOCS1 and SOCS3, thereby promoting the STAT6/PPARγ signaling pathway.[6] IL-24 also acts as a chemoattractant, recruiting CD11b+ myeloid cells to sites of inflammation.[4]

B Lymphocytes

IL-24 has a dual role in regulating B cell function. It can promote the proliferation of B cells induced by CD40L stimulation.[6] However, it simultaneously inhibits their differentiation into plasma cells, thereby suppressing the production of IgG and IL-10.[6][17] In the later stages of B cell differentiation, IL-24 can also induce apoptosis.[6]

Other Immune Cells

While less characterized, IL-24 is also known to be expressed by dendritic cells and NK cells.[17] Its ability to stimulate secondary cytokines like TNF-α and IFN-γ suggests it can indirectly modulate the activity of these and other innate immune cells to foster a broad anti-tumor environment.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the cellular sources and immunomodulatory effects of IL-24.

Table 1: Cellular Sources and Inducers of Interleukin-24

| Cell Type | Inducing Stimulus | Reference(s) |

|---|---|---|

| Monocytes / Macrophages | LPS, IL-4, Concanavalin A, Influenza A Virus | [6][12][17] |

| T Cells (CD4+, CD8+) | T-Cell Receptor (TCR) Activation | [8][14] |

| B Lymphocytes | Anti-IgM + CD40-L | [8] |

| Dendritic Cells | Maturation Signals | [17] |

| Keratinocytes | IL-1β, Wound Healing | [8][10] |

| Colonic Myofibroblasts | IL-1β |[10] |

Table 2: Dose-Dependent Effects of IL-24 on Human T-Cells from Colorectal Cancer Patients

| Parameter | Low IL-24 (10 ng/mL) | High IL-24 (100 ng/mL) | Reference |

|---|---|---|---|

| CD4+ T-Cells | [14][15] | ||

| Proliferation | Suppressed | Promoted | [14][15] |

| Th1 Frequency (IFN-γ+) | No significant effect | Increased | [14][15] |

| Th17 Frequency (IL-17A+) | No significant effect | Increased | [14][15] |

| Treg Frequency (FoxP3+) | No significant effect | Decreased | [14][15] |

| CD8+ T-Cells | [14][15] | ||

| Proliferation | No significant effect | Increased | [14][15] |

| Perforin/Granzyme B | No significant effect | Increased | [14][15] |

| Cytolytic Activity | No significant effect | Increased | [14][15] |

| IFN-γ Secretion | No significant effect | Increased |[14][15] |

Role in Anti-Tumor Immunity and Disease

Anti-Cancer Functions

IL-24 is a potent and multi-faceted anti-cancer agent.[2] Its therapeutic potential stems from its ability to:

-

Induce Cancer-Specific Apoptosis: As detailed in Section 1.2, IL-24 selectively kills a broad spectrum of cancer cells without harming normal cells.[8][12]

-

Inhibit Angiogenesis: IL-24 suppresses tumor vascularization by inhibiting the expression and activity of key angiogenic factors like VEGF and bFGF, and by downregulating Src kinase and PI3K/AKT signaling.[12][18]

-

Block Invasion and Metastasis: It prevents cancer cell migration by downregulating matrix metalloproteinases MMP-2 and MMP-9.[11]

-

Elicit a "Bystander" Effect: IL-24 is a secreted protein. Cancer cells transduced to produce IL-24 can release it into the tumor microenvironment, where it can then induce apoptosis in adjacent, non-transduced cancer cells.[2][11]

-

Stimulate Anti-Tumor Immunity: By inducing the production of pro-inflammatory cytokines like TNF-α and IFN-γ, IL-24 helps to create an inflamed tumor microenvironment that is more conducive to an effective anti-tumor T-cell response.[1][8]

Role in Autoimmune & Inflammatory Diseases

The function of IL-24 in chronic inflammation is complex and dual-natured.[3]

-

Pro-inflammatory Role: Elevated levels of IL-24 are associated with the pathogenesis of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD).[3][6] In these contexts, it can contribute to tissue damage by promoting inflammation and immune cell infiltration.

-

Tolerogenic Role: Conversely, IL-24 can also exert protective, anti-inflammatory effects. A key mechanism is its ability to limit the pathogenicity of Th17 cells. IL-17A produced by Th17 cells can induce the expression of IL-24 in an autocrine manner. IL-24 then activates a negative feedback loop by inducing SOCS1 and SOCS3, which in turn suppresses the Th17 pro-inflammatory cytokine program.[9][10]

Key Experimental Protocols

Detailed methodologies are provided for core assays used to investigate the immunomodulatory functions of IL-24.

Protocol: Cancer Cell Apoptosis Assay (Annexin V/PI Staining)

This protocol measures the induction of apoptosis in tumor cells following treatment with IL-24.

-

Cell Seeding: Seed target cancer cells (e.g., U87 glioblastoma) in 24-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[19]

-

Treatment: Treat cells with varying concentrations of recombinant human IL-24 (e.g., 0, 50, 100, 200 ng/mL) or infect with an adenoviral vector expressing IL-24 (Ad/IL-24) at different multiplicities of infection (MOI).[19] Include appropriate controls (e.g., vehicle, Ad/GFP).

-

Incubation: Incubate the cells for 48 hours at 37°C, 5% CO₂.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add PE Annexin V and 7-AAD (or Propidium Iodide, PI) according to the manufacturer's protocol (e.g., BioLegend). Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

Protocol: Cytokine Quantification from T-Cell Cultures (ELISA)

This protocol quantifies cytokine secretion (e.g., IFN-γ, IL-17) from T-cells stimulated with IL-24.

-

Cell Isolation: Isolate CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Plate the purified T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Stimulation: Add recombinant IL-24 to the cultures at desired concentrations (e.g., low dose: 10 ng/mL; high dose: 100 ng/mL).[14]

-

Incubation: Culture the cells for 24-96 hours, depending on the target cytokine (e.g., 72 hours for IL-10, 96 hours for IFN-γ).[20]

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

-

ELISA: Perform the ELISA using a commercial kit (e.g., R&D Systems, BioLegend) according to the manufacturer's instructions.[21] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by comparing sample absorbance to the standard curve.[21]

Protocol: Macrophage Polarization Assay

This protocol assesses the ability of IL-24 to influence macrophage polarization towards an M2 phenotype.

-

Macrophage Differentiation: Isolate CD14+ monocytes from PBMCs and culture them with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

-

Polarization: Replace the medium and polarize the M0 macrophages for 24-48 hours with:

-

M1 Control: LPS (100 ng/mL) + IFN-γ (20 ng/mL)

-

M2 Control: IL-4 (20 ng/mL)

-

Test Condition: IL-4 (20 ng/mL) + IL-24 (50-100 ng/mL)

-

-

Analysis (Flow Cytometry):

-

Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers.

-

M1 markers: CD80, CD86, HLA-DR

-

M2 markers: CD163, CD206 (Mannose Receptor)

-

Analyze by flow cytometry to determine the percentage of cells expressing M1 vs. M2 markers.

-

-

Analysis (qRT-PCR):

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Perform quantitative real-time PCR to measure the expression of marker genes.

-

M1 genes: IL1B, TNF, INOS

-

M2 genes: ARG1, CCL18, MRC1 (CD206)

-

Conclusion and Future Directions

Interleukin-24 is a cytokine with a profound and complex immunomodulatory profile. Its ability to selectively induce apoptosis in cancer cells while simultaneously shaping the immune response—suppressing inflammation at low doses and promoting potent anti-tumor T-cell activity at high doses—makes it a uniquely versatile candidate for therapeutic intervention. The dose-dependent nature of its effects is a critical consideration for clinical translation, suggesting that therapeutic strategies may need to be tailored to achieve either tolerogenic or immunostimulatory outcomes.

Future research should focus on further elucidating the precise molecular switches that govern IL-24's context-dependent functions, particularly its effects on dendritic cells and NK cells. Investigating the synergy between IL-24-based therapies and other immunotherapies, such as checkpoint inhibitors or CAR-T cells, holds significant promise for developing next-generation treatments for cancer and autoimmune diseases.[16][22]

References

- 1. Interleukin 24 - Wikipedia [en.wikipedia.org]

- 2. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PrimoVeNde [librarysearch.library.utoronto.ca]

- 4. Interleukin-24 Immunobiology and Its Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. interleukin-24-signal-transduction-pathways - Ask this paper | Bohrium [bohrium.com]

- 8. Mechanism of Action and Applications of Interleukin 24 in Immunotherapy [mdpi.com]

- 9. Interleukin 24: Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin 24: Signal Transduction Pathways [mdpi.com]

- 11. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mda-7/IL-24: A Unique Member of the IL-10 Gene Family Promoting Cancer-Targeted Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of MDA-7/IL-24 a Multifunction Protein in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin-24 Regulates T Cell Activity in Patients With Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Interleukin-24 Regulates T Cell Activity in Patients With Colorectal Adenocarcinoma [frontiersin.org]

- 16. news-medical.net [news-medical.net]

- 17. researchgate.net [researchgate.net]

- 18. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interleukin-24-mediated antitumor effects against human glioblastoma via upregulation of P38 MAPK and endogenous TRAIL-induced apoptosis and LC3-II activation-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IL-24 Is a Promising Molecular Adjuvant for Enhancing Protective Immunity Induced by DNA Vaccination Against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interleukin-24 regulates mucosal remodeling in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide to Interleukin-24 Receptor Expression in Diverse Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the expression patterns of Interleukin-24 (IL-24) receptors across various physiological and pathological tissues. It details the molecular composition of the receptor complexes, the primary signaling pathways they activate, and standardized protocols for their detection and quantification.

Introduction to Interleukin-24 and Its Receptors

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a versatile cytokine belonging to the IL-10 family.[1] It plays crucial roles in a variety of biological processes, including tumor suppression, immune regulation, wound healing, and host defense.[2][3] IL-24 is produced by both immune cells, such as activated monocytes and T helper 2 (Th2) cells, and non-immune cells like melanocytes and keratinocytes.[1][4] The biological functions of secreted IL-24 are mediated through its interaction with specific cell surface receptor complexes, making the tissue-specific expression of these receptors a critical determinant of its therapeutic potential and physiological activity.[5][6]

The IL-24 Heterodimeric Receptor System

IL-24 exerts its effects by signaling through two distinct heterodimeric receptor complexes.[5][7] These complexes are composed of type II cytokine receptor chains:

-

Type 1 Receptor: Comprises the IL-20R1 and IL-20R2 subunits.

-

Type 2 Receptor: Comprises the IL-22R1 and IL-20R2 subunits.

The IL-20R2 subunit is the common component essential for forming a functional signaling complex for IL-24.[4] Therefore, the cellular response to IL-24 is contingent on the co-expression of IL-20R2 with either IL-20R1 or IL-22R1.[4] While the IL-20R1 and IL-22R1 chains are widely expressed, the tissue distribution of IL-20R2 is more restricted, which ultimately governs the specific targeting of IL-24.[4]

The IL-24 Canonical Signaling Pathway

Upon binding of IL-24 to either of its receptor complexes, a conformational change is induced, leading to the activation of the intracellular Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2][8] This cascade is a primary mechanism for cytokine signaling and involves the following key steps:

-

Receptor Dimerization and JAK Activation: Ligand binding brings the receptor subunits into close proximity, enabling the associated JAKs (primarily JAK1 and Tyk2) to trans-phosphorylate and activate each other.[8][9]

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor chains.

-

STAT Dimerization and Nuclear Translocation: These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT1 and STAT3.[4][5][7] Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription. These genes are involved in processes like cell survival, proliferation, inflammation, and apoptosis.[4][5]

The signaling is negatively regulated by Suppressor of Cytokine Signaling (SOCS) proteins, which can be induced by IL-24 and act in a negative feedback loop.[2]

Caption: Canonical IL-24 signaling via the JAK/STAT pathway.

IL-24 Receptor Expression in Tissues and Cells

The expression of IL-24 receptor subunits varies significantly among different tissue types and is altered in pathological conditions such as cancer and inflammatory diseases.

Expression in Normal Tissues

Under physiological conditions, the major targets for IL-24 are non-hematopoietic tissues.[4][5][7] The expression of the receptor subunits is particularly notable in epithelial barriers and reproductive organs. Over-expression of IL-24 receptors has been observed in the epidermis of psoriatic skin.[4]

Table 1: Summary of IL-24 Receptor Subunit Expression in Normal Tissues and Cells

| Tissue/Cell Type | IL-20R1 | IL-20R2 | IL-22R1 | Detection Method | Reference |

|---|---|---|---|---|---|

| Skin (Keratinocytes) | Present | Present | Present | Not Specified | [1][4] |

| Lung | Present | Present | Present | Not Specified | [1][4][5] |

| Testis | Present | Present | Not Specified | Not Specified | [4] |

| Ovary | Present | Present | Not Specified | Not Specified | [4] |

| Gut (Epithelial Cells) | Not Specified | Not Specified | Present | Not Specified | [10] |

| Kidney | Not Specified | Not Specified | Present | Not Specified | [10] |

| Liver (Hepatocytes) | Not Specified | Not Specified | Present | Not Specified | [10] |

| Monocytes | Present | Present | Not Specified | Not Specified | [4] |

| T-cells | Present | Present | Undetectable | Real-time PCR | [11] |

| Endothelial Cells (HECV) | Present | Present | Present | Not Specified | |

Expression in Cancer

A prominent feature of IL-24 is its broad anti-tumor activity, which is facilitated by the widespread expression of its receptors on various cancer cells.[2] This contrasts with the more restricted expression pattern observed in normal tissues.

Table 2: Summary of IL-24 Receptor Subunit Expression in Cancer Tissues and Cell Lines

| Cancer Type | Cell Line(s) | IL-20R1 | IL-20R2 | IL-22R1 | Detection Method | Reference |

|---|---|---|---|---|---|---|

| Pancreatic Cancer | PANC1, others | Present | Present | Present | RT-PCR, Western Blot | [12] |

| Prostate Cancer | DU-145 | Present | Present | Present | RT-PCR | [13] |

| Lung Cancer | A549 | Present | Present | Absent | RT-PCR | [13] |

| Breast Cancer | Not Specified | Present | Present | Present | Not Specified | [2] |

| Melanoma | Not Specified | Present | Present | Present | Not Specified | [2] |

| Ovarian Cancer | Not Specified | Present | Present | Present | Not Specified | [2] |

| Fibrosarcoma | Not Specified | Present | Present | Present | Not Specified | [2] |

| Laryngeal Squamous Cell Carcinoma | Tumor Tissue | Not Specified | Not Specified | High | IHC, Real-time PCR | [10] |

| Anaplastic Large Cell Lymphoma | SU-DHL-1, etc. | Not Specified | Not Specified | Present | RT-PCR, Western, IHC |[14] |

Experimental Protocols for Receptor Analysis

Accurate detection and quantification of IL-24 receptor subunits are essential for both basic research and clinical development. Below are standardized protocols for the most common methodologies.

Caption: General workflow for IL-24 receptor expression analysis.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the mRNA transcript levels of the receptor subunits.

-

RNA Isolation: Extract total RNA from tissue homogenates or cultured cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[15] Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.[15]

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for IL20R1, IL20R2, and IL22R1, a fluorescent dye (e.g., SYBR Green), and Taq polymerase.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression using the 2-ΔΔCt method.

Western Blotting

This technique detects the total protein expression of receptor subunits in a sample.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate per lane and separate the proteins by size on a polyacrylamide gel (SDS-PAGE).[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for IL-20R1, IL-20R2, or IL-22R1, diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16] Normalize band intensity to a loading control like β-actin or GAPDH.

Immunohistochemistry (IHC)

IHC is used to visualize the location and distribution of receptor proteins within tissue sections.

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (FFPE). Cut thin sections (4-5 µm) and mount them on glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. A common method is to boil slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[17]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific binding sites with a protein block or normal serum.

-

Primary Antibody Incubation: Incubate slides with the primary antibody against the receptor subunit of interest overnight at 4°C.[18]

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the slides, and mount with a coverslip.

-

Imaging: Analyze the staining pattern and intensity using a light microscope.

Flow Cytometry

This method is ideal for quantifying the percentage of cells expressing a surface receptor within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs).[19]

-

Cell Preparation: Prepare a single-cell suspension from blood (via Ficoll gradient) or dissociated tissue.[14]

-

Fc Receptor Blocking: Incubate cells with an Fc block (e.g., human IgG) to prevent non-specific antibody binding to Fc receptors on immune cells.

-

Surface Staining: Stain approximately 1x106 cells with a fluorochrome-conjugated primary antibody specific for the extracellular domain of IL-20R1 or IL-22R1 for 30 minutes on ice, protected from light. Include isotype controls to set gates and account for background fluorescence.

-

Washing: Wash the cells with a staining buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer. Analyze at least 10,000-50,000 events per sample.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the cell population of interest and quantify the percentage of positive cells and the median fluorescence intensity (MFI) relative to the isotype control.[19]

Conclusion and Future Directions

The expression of IL-24 receptors, governed primarily by the distribution of the IL-20R1, IL-22R1, and the crucial IL-20R2 subunits, is a key factor dictating the cytokine's biological impact. While broadly expressed on a multitude of cancer cells, its presence in normal tissues is more selectively confined to epithelial and reproductive systems. This differential expression pattern underscores the therapeutic potential of IL-24 as a targeted anti-cancer agent with a potentially favorable safety profile.

Future research should focus on developing more quantitative and standardized assays for receptor expression to be used as predictive biomarkers for IL-24-based therapies. Understanding the dynamic regulation of these receptors in the tumor microenvironment and during inflammatory responses will be critical for optimizing treatment strategies and expanding the therapeutic applications of this multifaceted cytokine.

References

- 1. Molecular Mechanisms Governing IL-24 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions [frontiersin.org]

- 4. Interleukin-24 and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-24 and its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin-24 and its receptors. | Sigma-Aldrich [sigmaaldrich.com]

- 7. genhunter.com [genhunter.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Increased expression of interleukin-22 and its receptor is relevant to poor prognosis in laryngeal squamous cell carcinoma: A case control trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Interleukin-24 Regulates T Cell Activity in Patients With Colorectal Adenocarcinoma [frontiersin.org]

- 12. IL24 and its Receptors Regulate Growth and Migration of Pancreatic Cancer Cells and Are Potential Biomarkers for IL24 Molecular Therapy | Anticancer Research [ar.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Aberrant expression of IL-22 receptor 1 (IL-22R1) and autocrine IL-22 stimulation contribute to tumorigenicity in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iji.sums.ac.ir [iji.sums.ac.ir]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. IL-24 antibody (26772-1-AP) | Proteintech [ptglab.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Distinct Expression Patterns of Interleukin-22 Receptor 1 on Blood Hematopoietic Cells in SARS-CoV-2 Infection [frontiersin.org]

IL-24 and its Pivotal Role in the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-24 (IL-24), a unique member of the IL-10 cytokine family, has garnered significant attention for its pleiotropic effects, including potent anti-tumor activity, immunomodulatory functions, and a role in various inflammatory diseases. A central mechanism through which IL-24 exerts many of its biological functions is the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth exploration of the IL-24-mediated JAK/STAT signaling cascade, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

IL-24 and its Receptors

IL-24 initiates its signaling by binding to two distinct heterodimeric cell surface receptor complexes:

-

IL-20R1/IL-20R2

-

IL-22R1/IL-20R2

The binding of IL-24 to these receptors has a similar affinity, with a dissociation constant (Kd) in the range of 2–8 nM[1]. The expression of these receptor complexes on different cell types dictates the cellular response to IL-24.

The IL-24-Induced JAK/STAT Signaling Cascade

Upon ligand binding, the IL-24 receptor complexes undergo a conformational change, leading to the activation of associated Janus kinases (JAKs). Specifically, IL-24 has been shown to activate JAK1. The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor chains.

These phosphorylated tyrosine residues serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins. In the context of IL-24 signaling, STAT1 and STAT3 are the primary STATs recruited and activated[1]. Once docked, the STATs are themselves phosphorylated by the activated JAKs.

Phosphorylated STATs dimerize (forming homodimers or heterodimers) and translocate to the nucleus. In the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This sequence of events is depicted in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding IL-24 and its interaction with the JAK/STAT pathway.

Table 1: Receptor Binding Affinity

| Ligand | Receptor Complex | Dissociation Constant (Kd) | Reference |

| IL-24 | IL-20R1/IL-20R2 | 2-8 nM | [1] |

| IL-24 | IL-22R1/IL-20R2 | 2-8 nM | [1] |

Table 2: Downstream Gene Regulation by IL-24-activated STAT3

While specific fold-change data for STAT3 phosphorylation is not consistently reported across studies, the downstream effects on gene expression have been documented.

| Target Gene | Cell Type | Effect of IL-24 | Reference |

| SOCS3 | HT-29 colonic epithelial cells | Upregulation | [2] |

| MUC1 | HT-29 colonic epithelial cells | Upregulation | [2] |

| MUC3 | HT-29 colonic epithelial cells | Upregulation | [2] |

| MUC4 | HT-29 colonic epithelial cells | Upregulation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IL-24-JAK/STAT signaling pathway.

Quantification of STAT3 Phosphorylation by Western Blot

This protocol allows for the detection and quantification of phosphorylated STAT3 (p-STAT3) in response to IL-24 stimulation.

Methodology:

-

Cell Culture and Stimulation: Plate cells of interest at an appropriate density and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to stimulation with a predetermined concentration of recombinant IL-24 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-